Cas no 2229142-05-4 (4-(2-ethoxyphenoxy)-4-methylpiperidine)

4-(2-Ethoxyphenoxy)-4-methylpiperidine is a piperidine derivative characterized by its ethoxyphenoxy substituent, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The ethoxy and phenoxy groups enhance lipophilicity, potentially improving membrane permeability, while the methylpiperidine core offers a versatile scaffold for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of central nervous system (CNS) agents or receptor modulators. The compound’s stability and synthetic accessibility further contribute to its utility in exploratory research and fine chemical synthesis.
4-(2-ethoxyphenoxy)-4-methylpiperidine structure
2229142-05-4 structure
Product Name:4-(2-ethoxyphenoxy)-4-methylpiperidine
CAS No:2229142-05-4
MF:C14H21NO2
MW:235.32204413414
CID:5903803
PubChem ID:165864094
Update Time:2025-08-04

4-(2-ethoxyphenoxy)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-ethoxyphenoxy)-4-methylpiperidine
    • EN300-1790345
    • 2229142-05-4
    • Inchi: 1S/C14H21NO2/c1-3-16-12-6-4-5-7-13(12)17-14(2)8-10-15-11-9-14/h4-7,15H,3,8-11H2,1-2H3
    • InChI Key: JVIWMJLLTVGIBZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1OCC)C1(C)CCNCC1

Computed Properties

  • Exact Mass: 235.157228913g/mol
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30.5Ų

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Additional information on 4-(2-ethoxyphenoxy)-4-methylpiperidine

4-(2-Ethoxyphenoxy)-4-methylpiperidine (CAS No. 2229142-05-4): A Comprehensive Overview of Its Properties and Applications

The compound 4-(2-ethoxyphenoxy)-4-methylpiperidine (CAS No. 2229142-05-4) is a specialized chemical entity that has garnered attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a piperidine core substituted with a 2-ethoxyphenoxy group, makes it a versatile intermediate for synthesizing bioactive molecules. This article delves into its physicochemical properties, synthesis methods, and potential applications while addressing trending topics like green chemistry and drug discovery.

One of the most searched questions about 4-(2-ethoxyphenoxy)-4-methylpiperidine revolves around its synthetic pathways. Researchers often explore its preparation via nucleophilic substitution reactions, where 4-methylpiperidine reacts with 2-ethoxyphenol derivatives under catalytic conditions. Recent advancements emphasize solvent-free or microwave-assisted synthesis to align with sustainable chemistry principles—a hot topic in 2024. The compound’s logP value (indicating lipophilicity) and hydrogen bonding capacity are also frequently queried, as these parameters influence its bioavailability in drug development.

In the context of pharmaceutical applications, CAS 2229142-05-4 serves as a precursor for CNS-targeting molecules. Its structural similarity to known neuromodulators has sparked interest in designing novel antidepressants or analgesics. AI-driven molecular docking studies (a trending search term) suggest potential interactions with serotonin receptors, though clinical validation remains pending. Notably, its ethoxy-phenyl moiety enhances metabolic stability, a key consideration in medicinal chemistry discussions.

Beyond pharmaceuticals, 4-(2-ethoxyphenoxy)-4-methylpiperidine finds niche roles in agrochemical formulations. Its herbicidal activity against broadleaf weeds has been explored in patent literature, aligning with the growing demand for eco-friendly pesticides. Users searching for "piperidine-based agrochemicals" or "phenoxy derivatives in agriculture" will find this compound relevant due to its selective action and low environmental persistence.

From a regulatory perspective, CAS 2229142-05-4 is not classified under restricted categories, but proper handling protocols (e.g., PPE usage) are advised. Analytical techniques like HPLC purity testing and GC-MS characterization—common search queries—are critical for quality control. The compound’s spectral data (IR, NMR) are often requested in research forums, underscoring its role in method development.

In summary, 4-(2-ethoxyphenoxy)-4-methylpiperidine exemplifies the intersection of structural innovation and applied science. Its relevance to drug design, sustainable synthesis, and crop protection ensures continued interest across industries. Future research may explore its catalytic applications or polymeric derivatives, further expanding its utility.

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